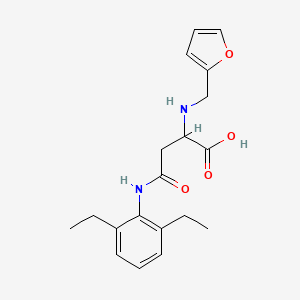
4-((2,6-Diethylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,6-Diethylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, commonly known as DEPF, is a synthetic compound with potential applications in scientific research. It is a derivative of the amino acid phenylalanine and is structurally similar to other amino acids. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of research.
Applications De Recherche Scientifique
Reaction Features and Synthesis
The chemical compound 4-((2,6-Diethylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, due to its structure, participates in reactions that can form different fused tricyclic systems. Studies reveal that the reactions of substituted 4-oxobutanoic acids and 3H-furan-2-ones with 1,3-binucleophiles, such as 2-(aminomethyl)aniline and 2-(aminophenyl)methanol, lead to diverse tricyclic systems depending on the initial substrates used. These findings are crucial for developing new synthetic pathways and understanding the reactivity of such compounds (Grinev, Amalchieva, & Egorova, 2017).
Quantum-chemical Calculations and Reactivity Indices
The interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 2-(aminophenyl)methanol has been explored, highlighting the formation of benzopyrroloxazine derivatives. Quantum-chemical calculations of the Fukui reactivity indices and local hardness have been employed to substantiate the mechanisms of these reactions. These studies help in understanding the nucleophilicity of different groups in the molecules and the impact of substrate structure on the reaction outcome, providing insights into the design of new molecules with desired reactivity profiles (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).
Spectroscopic and Structural Investigations
The spectroscopic and structural characteristics of related compounds, such as 4-[(2,6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, have been extensively studied. These investigations include vibrational (FT-IR and FT-Raman) spectroscopy and theoretical (DFT) calculations, providing valuable data on molecular stability, reactivity, and potential applications in nonlinear optical materials and pharmacology. Such studies are essential for developing new materials and drugs, illustrating the broad applicability of these chemical frameworks (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Synthesis and Biological Activity
The synthesis and evaluation of gamma-aryl substituted alpha-alkylidene-gamma-lactones and lactams starting from 4-aryl-2-diethoxyphosphoryl-4-oxobutanoates highlight their potential cytotoxic activity against various cancer cell lines. Such compounds exhibit significant in vitro potency, underscoring the therapeutic potential of 4-oxobutanoic acid derivatives in cancer treatment. These findings contribute to the development of new anticancer agents and enhance understanding of structure-activity relationships (Albrecht, Koszuk, Modranka, Różalski, Krajewska, Janecka, Studzian, & Janecki, 2008).
Propriétés
IUPAC Name |
4-(2,6-diethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-3-13-7-5-8-14(4-2)18(13)21-17(22)11-16(19(23)24)20-12-15-9-6-10-25-15/h5-10,16,20H,3-4,11-12H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQZUIPWEWAVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-Diethylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

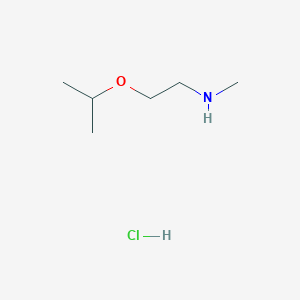
![5-[(3,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2669047.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl propanoate](/img/structure/B2669048.png)

![5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2669050.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2669053.png)
![3-(4-Chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2669055.png)
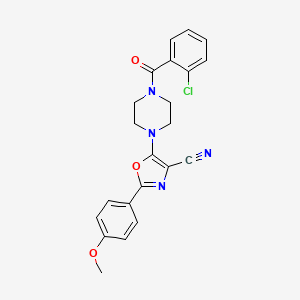
![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2669063.png)
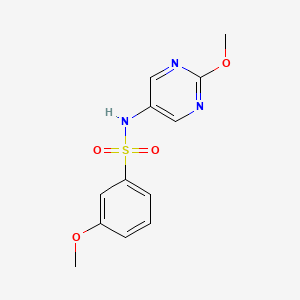
![3-Bromo-4-[1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2669065.png)
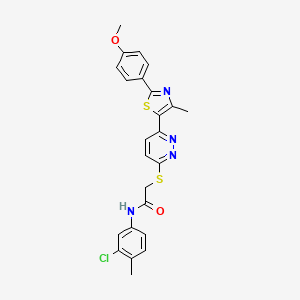
![2-[(4-methylpiperidin-1-yl)carbonyl]-4-[4-(methylsulfonyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2669068.png)